molecular formula C9H11NO2 B12059878 L-Phenylalanine (2-13C)

L-Phenylalanine (2-13C)

Cat. No.: B12059878
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-IDMPRHEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Phenylalanine (2-13C) is a stable isotope-labeled compound of L-Phenylalanine, an essential amino acid. The “2-13C” label indicates that the carbon at the second position in the phenylalanine molecule is replaced with the carbon-13 isotope. This labeling is useful in various scientific research applications, particularly in the fields of biochemistry, molecular biology, and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isotopically labeled L-Phenylalanine involves the introduction of the carbon-13 isotope at the desired position. One common method involves the use of isotopically labeled precursors such as [2-13C] acetone. The synthetic route typically includes the conversion of these precursors into intermediates like sodium phenylpyruvate, followed by enzymatic reductive amination to produce L-Phenylalanine (2-13C) .

Industrial Production Methods

Industrial production of L-Phenylalanine (2-13C) often involves microbial fermentation processes. Genetically engineered strains of Escherichia coli are used to incorporate the carbon-13 isotope into the phenylalanine molecule. The fermentation process is optimized to achieve high yields and isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine (2-13C) undergoes various chemical reactions, including:

    Oxidation: Conversion to phenylpyruvate using oxidizing agents.

    Reduction: Reduction to phenylethylamine using reducing agents.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Phenylalanine (2-13C) is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Biomolecular NMR: Used as a probe in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.

    Metabolism Studies: Tracing metabolic pathways and studying enzyme kinetics.

    Drug Development: Investigating the pharmacokinetics and pharmacodynamics of drugs.

    Proteomics: Quantitative analysis of proteins and their interactions

Mechanism of Action

L-Phenylalanine (2-13C) exerts its effects through its role as a precursor in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The carbon-13 label allows for precise tracking of these metabolic pathways using techniques like NMR and mass spectrometry. The compound interacts with enzymes such as phenylalanine hydroxylase, which converts it to L-tyrosine, a precursor for neurotransmitter synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine (2-13C) is unique due to its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and enzyme interactions that involve this position.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.18 g/mol

IUPAC Name

(2S)-2-amino-3-phenyl(213C)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8+1

InChI Key

COLNVLDHVKWLRT-IDMPRHEVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[13C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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